3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester 3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13601998
InChI: InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13601998

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Standard InChI Key XSSINUHYHRQZEB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound consists of a pyrrolidine ring (a five-membered secondary amine) with two functional groups:

  • C1: A carboxylic acid group esterified with benzyl alcohol.

  • C3: An aminomethyl substituent protected by a Boc group (tert-butoxycarbonyl).

Molecular Formula: C18H24N2O4\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4
Molecular Weight: 332.4 g/mol (calculated from PubChem data ).

Synthetic Strategies

Route 1: Boc Protection Followed by Esterification

  • Aminomethylation: Introduce the aminomethyl group to pyrrolidine via reductive amination or alkylation .

  • Boc Protection: Treat with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base (e.g., triethylamine) .

  • Benzyl Ester Formation: React the C1 carboxylic acid with benzyl bromide or chloroformate using cesium carbonate as a base .

Example:

  • Starting from 3-aminomethylpyrrolidine, Boc protection yields tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate .

  • Subsequent esterification with benzyl chloroformate in dichloromethane (DCM) produces the target compound.

Route 2: Multicomponent Coupling

  • Use Ir/Ni dual photoredox catalysis to couple Boc-protected proline derivatives with benzyl halides (see for analogous reactions).

Optimization and Challenges

  • Regioselectivity: Ensuring substitution at C3 requires careful control of reaction conditions (e.g., temperature, base strength) .

  • Byproduct Mitigation: Unwanted dimerization or over-alkylation is minimized using stoichiometric bases like K2_2CO3_3 .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR:

    • Boc methyl groups: δ 1.44 ppm (singlet, 9H) .

    • Benzyl protons: δ 7.21–7.10 ppm (multiplet, 5H) .

    • Pyrrolidine ring protons: δ 3.33–3.56 ppm (multiplet, 4H) .

  • 13C^{13}\text{C} NMR:

    • Boc carbonyl: δ 154.3 ppm .

    • Benzyl ester carbonyl: δ 170.5 ppm .

Infrared (IR) Spectroscopy

  • Boc C=O stretch: 1685–1690 cm1^{-1} .

  • Ester C=O stretch: 1735 cm1^{-1} .

Applications in Medicinal Chemistry

Peptidomimetic Design

The Boc-aminomethyl group mimics amino acid side chains, enabling the synthesis of protease-resistant peptide analogs . For example, similar pyrrolidine derivatives inhibit elastase and cathepsin G .

Enzyme Inhibition

  • Tryptase Inhibition: Analogous compounds (e.g., piperidine-benzyl carbamates) show activity against tryptase, a target in inflammatory diseases .

  • MIC Values: Pyrrolidine-based antibacterial agents exhibit MIC values of 3.12–12.5 µg/mL against Staphylococcus aureus .

Asymmetric Synthesis

The compound serves as a chiral building block in organocatalytic reactions. For instance, MacMillan’s iridium/nickel dual catalysis enables coupling with alkyl halides for C–C bond formation .

Comparative Analysis with Analogues

CompoundKey FeatureApplication
3-Boc-aminomethylpyrrolidine Lacks benzyl esterIntermediate for amine-functionalized drugs
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylateUnprotected aminePrecursor for cationic polymers
(3S,4S)-3-Boc-amino-4-hydroxy-pyrrolidine-1-carboxylate Hydroxy group at C4Glycosidase inhibition

Future Directions

  • Stereoselective Synthesis: Develop enantioselective routes using chiral auxiliaries or biocatalysts .

  • Drug Delivery: Explore liposomal formulations to enhance bioavailability.

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